2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C8H12BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The brominated thiophene is then subjected to alkylation with ethylamine to introduce the ethylamino group at the 1-position.
Hydroxylation: Finally, the ethylamino group is hydroxylated using an appropriate oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)ethan-1-ol: Similar structure but lacks the ethylamino group.
2-Thiopheneethanol: Lacks the bromine atom and the ethylamino group.
2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol is unique due to the presence of both the bromine atom and the ethylamino group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylamino]ethanol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(10-4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
PKOOCESWUPIQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCCO |
Origin of Product |
United States |
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